3-cyclopropyl-4-iodo-5-methyl-1H-pyrazole
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Overview
Description
3-cyclopropyl-4-iodo-5-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry
Mechanism of Action
Target of Action
Pyrazoles can interact with a variety of biological targets. For instance, some pyrazole derivatives have been found to exhibit anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The mode of action of pyrazoles depends on their specific chemical structure and the biological target they interact with. For example, some pyrazoles can inhibit certain enzymes, while others might interact with specific receptors .
Biochemical Pathways
Pyrazoles can affect various biochemical pathways depending on their specific targets. For instance, if a pyrazole compound inhibits an enzyme involved in a particular metabolic pathway, it can alter the normal functioning of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrazoles can vary widely depending on their specific chemical structure. Some pyrazoles might be readily absorbed and distributed throughout the body, while others might be metabolized quickly or excreted unchanged .
Result of Action
The molecular and cellular effects of pyrazoles can be diverse, ranging from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
The action, efficacy, and stability of pyrazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-4-iodo-5-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as one-pot multicomponent processes, which are efficient and cost-effective. These methods often utilize resinous, nontoxic, and thermally stable catalysts like Amberlyst-70, which offer eco-friendly attributes and simplify reaction workup .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-4-iodo-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cycloaddition Reactions: The pyrazole ring can engage in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are often used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazole, while oxidation can produce a pyrazole with additional oxygen-containing functional groups .
Scientific Research Applications
3-cyclopropyl-4-iodo-5-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-cyclopropyl-4-iodo-5-methyl-1H-pyrazole include:
- This compound
- 4-iodo-1,3,5-trimethyl-1H-pyrazole
- 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the iodine atom provides a handle for further functionalization through substitution reactions .
Properties
IUPAC Name |
3-cyclopropyl-4-iodo-5-methyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c1-4-6(8)7(10-9-4)5-2-3-5/h5H,2-3H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIYEAXUFCUTFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2CC2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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